Morpholine hydrochloride
Overview
Description
Morpholine hydrochloride is a derivative of morpholine, which is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. Morpholine itself is a versatile scaffold in medicinal chemistry due to its wide range of biological activities and its ability to improve the pharmacokinetic profiles of bioactive molecules . Morpholine hydrochloride can be considered as a salt form where the morpholine base has been protonated and combined with a chloride ion.
Synthesis Analysis
The synthesis of morpholine and its derivatives, including morpholine hydrochloride, has been extensively studied. Morpholine is known for its facile synthetic routes and is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . For instance, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) was synthesized by reacting in situ generated ArTe^- with 4-(2-chloroethyl)morpholine hydrochloride under a nitrogen atmosphere . Another example is the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .
Molecular Structure Analysis
The molecular structure of morpholine hydrochloride has been analyzed using various techniques such as 13C CP MAS NMR, FTIR, and X-ray diffraction . The nitrogen atom in the morpholine ring is protonated in the hydrochloride form, and the molecules can form centrosymmetric dimers connected by hydrogen bonds . The morpholine ring typically assumes a chair configuration, which is a common conformation for six-membered rings .
Chemical Reactions Analysis
Morpholine and its hydrochloride form participate in various chemical reactions due to their reactivity. For example, morpholine hydrochloride can react with in situ generated aryltelluride ions to form N-{2-(arylseleno/telluro)ethyl}morpholine, which can then be used to synthesize metal complexes with applications in catalysis . Additionally, morpholine derivatives have been synthesized with potential cerebral-activating and antidepressive properties, indicating the versatility of morpholine hydrochloride in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine hydrochloride are influenced by the morpholine ring and its interactions with the chloride ion. The crystal structure analysis reveals that the morpholine ring maintains a stable chair conformation and participates in hydrogen bonding, which can affect the compound's solubility and stability . The presence of the morpholine ring also contributes to the biological activity of the compound, as it is a key pharmacophore in drug design .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Morpholine as a Privileged Structure : Morpholine is a key feature in many approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a popular choice in medicinal chemistry. Morpholine derivatives demonstrate a wide range of biological activities, contributing significantly to the pharmacophore of certain enzyme inhibitors and displaying selective affinity for various receptors (Kourounakis et al., 2020).
- Synthesis of Morpholine Derivatives : Efficient synthesis of morpholine derivatives, particularly enantiomerically pure building blocks, is crucial for their application in medicinal chemistry. These derivatives improve the pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).
- Conversion of Amino Alcohols into Morpholines : A process for converting 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups has been developed. This method has shown efficacy in producing morpholine hydrochloride salts, demonstrating its potential in the synthesis of antidepressant drugs (Fritz et al., 2011).
Organic Synthesis and Chemical Properties
- Morpholine as a Scaffold in Drug Design : The synthesis of morpholines, given their biological and pharmacological importance, is a significant area of research. Novel synthetic strategies have been developed to create accessible libraries of bioactives containing the morpholine ring, which are crucial for drug discovery projects (Tzara et al., 2020).
- Structural Analysis of Morpholine Derivatives : Structural studies of morpholine derivatives, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, have revealed important insights into their chemical properties and interactions, which are valuable for the synthesis of biologically active heterocyclic compounds (Mazur et al., 2007).
Specific Applications in Drug Discovery
- Morpholine in CNS Drug Discovery : In central nervous system (CNS) drug discovery, morpholine and its analogues are valuable due to their ability to permeate the blood-brain barrier. Their conformational and physicochemical properties make them ideal for modulating receptors involved in mood disorders, pain, and neurodegenerative diseases (Lenci et al., 2021).
Safety And Hazards
properties
IUPAC Name |
morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZHMPRERWTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110-91-8 (Parent) | |
Record name | Morpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905287 | |
Record name | Morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine hydrochloride | |
CAS RN |
10024-89-2 | |
Record name | Morpholine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10024-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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